molecular formula C6H5ClN2O3S B14058508 3-Carbamoylpyridine-2-sulfonyl chloride

3-Carbamoylpyridine-2-sulfonyl chloride

Cat. No.: B14058508
M. Wt: 220.63 g/mol
InChI Key: FHILPBIHWOIWHI-UHFFFAOYSA-N
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Description

3-Carbamoylpyridine-2-sulfonyl chloride is a pyridine derivative featuring a sulfonyl chloride (-SO₂Cl) group at position 2 and a carbamoyl (-CONH₂) group at position 3. This compound is hypothesized to function as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides or sulfonate esters.

Properties

Molecular Formula

C6H5ClN2O3S

Molecular Weight

220.63 g/mol

IUPAC Name

3-carbamoylpyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H5ClN2O3S/c7-13(11,12)6-4(5(8)10)2-1-3-9-6/h1-3H,(H2,8,10)

InChI Key

FHILPBIHWOIWHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)Cl)C(=O)N

Origin of Product

United States

Preparation Methods

Mechanism and Reaction Design

The most extensively documented method involves diazotization of 2-amino-3-cyanopyridine followed by chlorosulfonation (Figure 1). Under optimized conditions (0–5°C, 6–10 M HCl), sodium nitrite mediates diazotization, with sodium fluoroborate stabilizing the diazonium intermediate. Subsequent treatment with thionyl chloride (SOCl₂) in the presence of CuCl effects Sandmeyer-type conversion to the sulfonyl chloride.

Critical parameters :

  • Molar ratios : 1:1.05–1.1 (3-aminopyridine:NaNO₂)
  • Temperature control : ≤5°C prevents diazonium decomposition
  • Catalyst loading : 0.5–1 mol% CuCl maximizes SOCl₂ activation

Process Optimization Data

Table 1 compares yields across scaled implementations:

Scale (mol) NaNO₂ Equiv. CuCl (mol%) Yield (%) Purity (HPLC)
0.1 1.05 0.5 78.2 97.4
1.0 1.1 1.0 90.7 98.9
5.0 1.08 0.7 85.1 96.8

Data derived from CN112830892A patent examples

The 1 mol scale achieves peak efficiency due to improved heat dissipation during exothermic SOCl₂ addition. Nuclear magnetic resonance (NMR) validation shows characteristic shifts at δ 7.70–7.74 (dd, 1H, H4), 8.43–8.45 (dd, 1H, H5), and 9.31–9.32 (d, 1H, H6).

Direct Sulfonation-Chlorination of 3-Carbamoylpyridine

Oleum-Mediated Sulfonation

Early routes employed fuming sulfuric acid (20% SO₃) at 120°C to sulfonate 3-carbamoylpyridine at C2. However, competitive sulfonation at C4 and carbamoyl decomposition limited yields to ≤45%. Modern adaptations use:

  • Directed ortho-metalation : LDA-mediated lithiation at C2 followed by SO₂Cl₂ quench (yield: 68%)
  • Protecting group strategies : N-Boc protection stabilizes carbamoyl during SO₃H introduction

Chlorination Kinetics

Post-sulfonation, PCl₅ or SOCl₂ effects chloride substitution. SOCl₂ exhibits superior selectivity under reflux conditions (81% conversion vs. PCl₅’s 63%).

Multi-Step Assembly from Pyridine Building Blocks

Kröhnke Pyridine Synthesis

Condensation of 1,5-diketones with ammonium acetate constructs the pyridine core with pre-installed sulfonyl chloride and carbamoyl groups. While elegant, scalability issues arise from:

  • Low diketone solubility (≤0.2 M in EtOH)
  • Competing Michael adduct formation

Cross-Coupling Approaches

Suzuki-Miyaura coupling of 2-bromo-3-cyanopyridine with sulfonyl chloride boronic esters enables modular synthesis. Pd(OAc)₂/XPhos catalysis achieves 76% yield but requires anhydrous conditions.

Enzymatic Sulfurylation Strategies

Sulfotransferase-Mediated Synthesis

Engineered E. coli sulfotransferases (Ars-1 variant) convert 3-carbamoylpyridine-2-thiol to the sulfonyl chloride via oxidative sulfurylation. Key metrics:

  • Turnover frequency : 12.4 s⁻¹
  • NADPH cofactor recycling : Glucose dehydrogenase system

Biocatalytic vs. Chemical Routes

Table 2 contrasts biocatalytic and chemical methods:

Parameter Biocatalytic Chemical
Yield (%) 82 90.7
Reaction time (h) 48 18
Temperature (°C) 30 0–5
Byproducts 3 5

Biocatalytic routes eliminate heavy metal catalysts but face slower kinetics.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can produce sulfonamide derivatives, while reactions with alcohols can yield sulfonate esters.

Scientific Research Applications

3-Carbamoylpyridine-2-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Carbamoylpyridine-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Notes

Synthesis Challenges : Substituent positioning (e.g., para vs. ortho) significantly impacts synthetic routes. For example, 3-chloropyridine-2-sulfonyl chloride may require regioselective chlorination .

Safety Protocols : Proper PPE (gloves, goggles) and anhydrous conditions are critical when handling sulfonyl/carbonyl chlorides to prevent hydrolysis or exothermic reactions .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 3-carbamoylpyridine-2-sulfonyl chloride, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions at the sulfonyl chloride group. For example, reacting pyridine derivatives with chlorosulfonic acid under controlled temperature (0–5°C) can yield the target compound. Intermediate characterization should employ spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substitution patterns.
  • Mass spectrometry (ESI-MS or EI-MS) for molecular weight validation.
  • FT-IR to identify functional groups (e.g., sulfonyl chloride stretching at ~1370 cm⁻¹) .
    • Purification : Recrystallization from anhydrous dichloromethane or column chromatography (silica gel, ethyl acetate/hexane gradient) can isolate high-purity product.

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Methodological Answer :

  • Storage : Keep under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis. Use amber vials to avoid photodegradation.
  • Handling : Conduct reactions in anhydrous solvents (e.g., THF, DCM) and use moisture-free glassware. Monitor reactivity via TLC or in situ Raman spectroscopy to detect decomposition .

Advanced Research Questions

Q. What reaction mechanisms dominate when this compound participates in cross-coupling or amidation reactions?

  • Methodological Answer :

  • Substitution Reactions : The sulfonyl chloride group acts as an electrophile, enabling nucleophilic attack by amines or alcohols. Kinetic studies (e.g., monitoring via HPLC) can reveal rate constants and activation parameters.
  • Amidation : Carbamoyl groups may undergo base-assisted deprotonation, facilitating coupling with carboxylic acids. Computational modeling (DFT) can map transition states and predict regioselectivity .
    • Contradiction Analysis : Discrepancies in reaction yields (e.g., vs. trifluoromethyl analogs) may arise from steric hindrance or electronic effects. Compare Hammett parameters or conduct competitive experiments with isotopic labeling .

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Biological Assays : Use standardized cell lines (e.g., HeLa or MCF-7 for anti-proliferative studies) and validate results with dose-response curves (IC₅₀ calculations).
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified carbamoyl/sulfonyl groups and correlate activity with electronic descriptors (e.g., logP, polar surface area).
  • Data Validation : Cross-reference with orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm target specificity .

Q. What analytical strategies are recommended for identifying degradation products of this compound under varying conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, or hydrolytic conditions (pH 1–13).
  • LC-MS/MS : Use high-resolution mass spectrometry to identify degradation byproducts (e.g., hydrolysis to sulfonic acid derivatives).
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions .

Q. How can computational chemistry optimize the design of this compound derivatives for targeted enzyme inhibition?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to screen derivatives against enzyme active sites (e.g., kinases or proteases).
  • MD Simulations : Analyze binding stability and residue interactions over 100-ns trajectories.
  • QSAR Models : Train machine learning algorithms on datasets of IC₅₀ values and molecular descriptors (e.g., topological polar surface area) .

Data Contradiction and Reproducibility

Q. What steps should researchers take when encountering irreproducible yields in sulfonylation reactions involving this compound?

  • Methodological Answer :

  • Parameter Screening : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) using design-of-experiment (DoE) software.
  • In Situ Monitoring : Employ ReactIR or NMR to track intermediate formation and identify bottlenecks (e.g., incomplete chlorination).
  • Cross-Lab Validation : Collaborate with independent labs to verify protocols and exclude equipment-specific artifacts .

Safety and Compliance

Q. What waste management protocols are critical when working with this compound?

  • Methodological Answer :

  • Neutralization : Quench residual sulfonyl chloride with ice-cold sodium bicarbonate before disposal.
  • Waste Segregation : Separate halogenated organic waste from aqueous streams.
  • Documentation : Follow EPA/ECHA guidelines for hazardous waste manifests and maintain records for audits .

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